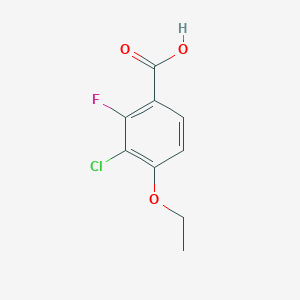

3-Chloro-4-ethoxy-2-fluorobenzoic acid

Description

3-Chloro-4-ethoxy-2-fluorobenzoic acid is a substituted benzoic acid derivative characterized by halogen (Cl, F) and alkoxy (ethoxy) functional groups on the aromatic ring.

Properties

IUPAC Name |

3-chloro-4-ethoxy-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-2-14-6-4-3-5(9(12)13)8(11)7(6)10/h3-4H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAORQIJZGUXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-2-fluorobenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzoic acid and ethyl alcohol.

Reaction Conditions: The reaction is carried out under reflux conditions with a suitable catalyst, such as sulfuric acid, to facilitate the esterification process.

Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as distillation and crystallization are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxy-2-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzoic acids, esters, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4-ethoxy-2-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-2-fluorobenzoic acid involves its interaction with molecular targets and pathways in biological systems. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural differences among related fluorobenzoic acids include substituent type (e.g., hydroxyl, methyl, ethoxy) and positions, which critically affect physicochemical properties and reactivity.

*Calculated based on molecular formula.

Physicochemical Properties

- Acidity : The hydroxyl group in 3-chloro-4-fluoro-2-hydroxybenzoic acid lowers its pKa (~2.5) compared to the ethoxy analog, where electron-donating ethoxy reduces acidity .

- Solubility : Ethoxy and methyl groups enhance lipid solubility, making these compounds less water-soluble than hydroxylated derivatives. For example, 3-chloro-4-fluoro-2-methylbenzoic acid is preferentially soluble in organic solvents like DCM .

- Thermal Stability : Halogenated benzoic acids generally exhibit high thermal stability. Ethoxy-substituted derivatives may decompose at temperatures >200°C, similar to methyl analogs .

Biological Activity

3-Chloro-4-ethoxy-2-fluorobenzoic acid is an aromatic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 220.64 g/mol. The compound features a benzene ring substituted with chlorine, ethoxy, and fluorine groups, which significantly influence its chemical reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may act by:

- Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It may interact with receptors that play a role in pain and inflammation, leading to therapeutic effects.

- Signal Pathway Alteration : The compound could influence signaling pathways associated with cellular responses to stress or damage.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Exhibits potential against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : Demonstrated efficacy in reducing inflammation in preclinical models, suggesting its use in treating inflammatory diseases.

- Antitumor Effects : Preliminary investigations indicate possible antitumor activity, warranting further exploration in cancer research.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-3-ethoxy-2-fluorobenzoic acid | Chlorine at position 4, ethoxy and fluorine | Moderate antimicrobial and anti-inflammatory |

| 2-Chloro-4-ethoxy-3-fluorobenzoic acid | Chlorine at position 2, ethoxy and fluorine | Limited studies; potential for drug development |

| 3-Chloro-2-ethoxy-4-fluorobenzoic acid | Chlorine at position 3, ethoxy and fluorine | Similar anti-inflammatory properties |

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Research : In a preclinical model of arthritis, the compound was administered to evaluate its anti-inflammatory effects. The results showed a marked reduction in swelling and pain markers compared to untreated controls .

- Antitumor Potential : Initial screenings for antitumor activity revealed that the compound could inhibit cell proliferation in certain cancer cell lines, indicating a need for further investigation into its mechanisms and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.